molecular formula C13H18BNO4 B7955325 2-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

2-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B7955325
M. Wt: 263.10 g/mol
InChI Key: MVFRBGHAXMOQFG-UHFFFAOYSA-N
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Description

2-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoic acid moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the borylation of an appropriate precursor. One common method includes the reaction of 2-amino-3-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound is explored for its potential in biological assays and as a building block for bioactive molecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor binding studies. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures and pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative used in similar applications.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in organic synthesis.

    3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: A closely related compound with similar properties.

Uniqueness

2-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of an amino group and a boronic acid group within the same molecule provides versatility in various synthetic and biological applications .

Properties

IUPAC Name

2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8(10(9)15)11(16)17/h5-7H,15H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFRBGHAXMOQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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